molecular formula C8H9BrO2 B065508 4-Bromo-3-ethoxyphenol CAS No. 161480-82-6

4-Bromo-3-ethoxyphenol

Cat. No.: B065508
CAS No.: 161480-82-6
M. Wt: 217.06 g/mol
InChI Key: NDCKONYYLNDXHQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the fourth position, an ethoxy group at the third position, and a hydroxyl group at the first position on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-ethoxyphenol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Bromo-3-ethoxyphenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxyphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    4-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Bromo-2-ethoxyphenol: Bromine atom at the fourth position and ethoxy group at the second position.

    3-Bromo-4-ethoxyphenol: Bromine atom at the third position and ethoxy group at the fourth position.

Uniqueness: 4-Bromo-3-ethoxyphenol is unique due to the specific positioning of the bromine and ethoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-bromo-3-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKONYYLNDXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
CCOc1cc(OS(=O)(=O)c2ccc(C)cc2)ccc1Br
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